

Preclinical Safety Profile of Riamilovir: A

Technical Overview

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Compound of Interest					
Compound Name:	Riamilovir				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical toxicity data for the antiviral agent **Riamilovir** (also known as Triazavirin). The information presented is intended to support research and drug development efforts by summarizing key safety findings and outlining the methodologies typically employed in such preclinical evaluations. It is important to note that while the general safety of **Riamilovir** is frequently cited, specific quantitative data from a complete battery of preclinical toxicology studies are not extensively available in the public domain.

Executive Summary

Riamilovir is a broad-spectrum antiviral drug that acts as a synthetic analogue of purine nucleosides, inhibiting viral RNA synthesis.[1] Preclinical assessments suggest a favorable safety profile, with studies indicating low acute toxicity and good tolerability in repeated-dose studies. Furthermore, available data on reproductive and developmental toxicity in immature rats did not reveal any adverse effects on fertility, growth, or organ morphology. However, a comprehensive public data set including specific LD50 values, No Observed Adverse Effect Levels (NOAELs) from chronic and subchronic studies, and a full safety pharmacology and genotoxicity assessment is not readily available. This guide synthesizes the accessible information and describes the standard experimental protocols relevant to the preclinical safety evaluation of a compound like Riamilovir.



General and Repeated-Dose Toxicity

Preclinical studies indicate that **Riamilovir** exhibits low acute toxicity. It has been classified as a "practically non-toxic drug" based on the results of acute toxicity tests.[2] Chronic toxicity studies have also suggested good tolerability.

Table 1: Summary of General and Repeated-Dose Toxicity Data for Riamilovir

Study Type	Species	Route of Administration	Key Findings	Quantitative Data (e.g., LD50, NOAEL)
Acute Toxicity	Mice	Not Specified	Classified as a practically non-toxic drug.	Not explicitly stated in available sources.
Chronic Toxicity	Mice	Oral	Well-tolerated with daily administration for 10 days at 200 mg/kg.	Not explicitly stated in available sources.
Subchronic Toxicity	Not Specified	Not Specified	No data available in the searched sources.	Not Available

Experimental Protocols

Acute Oral Toxicity (Representative Protocol based on OECD 423):

- Test System: Typically conducted in rats or mice.
- Dose Levels: A single high dose (e.g., 2000 mg/kg) is administered to a small group of animals.
- Administration: The test substance is administered orally by gavage.

Foundational & Exploratory





- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
- Endpoints: The primary endpoint is the determination of the LD50 (Lethal Dose 50%), the dose that is lethal to 50% of the test animals. Other endpoints include detailed observations of behavior, and gross necropsy of all animals at the end of the study.

Repeated-Dose 90-Day Oral Toxicity Study in Rodents (Representative Protocol based on OECD 408):

- Test System: Commonly performed in rats.
- Dose Levels: At least three dose levels (low, mid, and high) and a control group are used.
 The high dose is selected to induce some evidence of toxicity but not mortality.
- Administration: The drug is administered daily via the intended clinical route (e.g., oral gavage) for 90 consecutive days.
- In-life Monitoring: Includes daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology, clinical chemistry, and urinalysis.
- Terminal Procedures: At the end of the study, all animals undergo a full necropsy, with organ weights recorded. Histopathological examination of a comprehensive list of tissues is performed.
- Endpoints: The primary outcome is the identification of target organs of toxicity and the determination of the No Observed Adverse Effect Level (NOAEL).





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Generic workflow for a 90-day repeated-dose oral toxicity study.

Safety Pharmacology

There is no publicly available information from a core battery of safety pharmacology studies specifically for **Riamilovir**. Such studies are essential to assess the potential effects of a drug candidate on vital physiological functions.

Experimental Protocols (Standard Core Battery)

- Central Nervous System (CNS): A Functional Observational Battery (FOB) or Irwin test is typically conducted in rats to evaluate effects on behavior, coordination, and sensory-motor function.
- Cardiovascular System: In vivo cardiovascular telemetry studies in conscious, unrestrained animals (commonly dogs or non-human primates) are performed to assess effects on heart rate, blood pressure, and electrocardiogram (ECG) parameters, including the QT interval. An in vitro hERG assay is also crucial to evaluate the potential for QT prolongation.
- Respiratory System: Respiratory function is assessed in conscious rats using whole-body plethysmography to measure parameters such as respiratory rate and tidal volume.

Genotoxicity



No specific results from a standard battery of genotoxicity tests for **Riamilovir** were found in the public domain. These assays are critical for assessing the potential of a compound to cause genetic mutations or chromosomal damage.

Experimental Protocols (Standard Battery)

- Bacterial Reverse Mutation Assay (Ames Test): This in vitro test uses various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshift mutations) induced by the test substance, both with and without metabolic activation.
- In Vitro Micronucleus Assay: This assay, typically performed in mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells), detects both clastogenic (chromosomebreaking) and aneugenic (chromosome loss) effects by quantifying the formation of micronuclei in the cytoplasm of interphase cells.
- In Vivo Micronucleus Assay: This in vivo test in rodents assesses chromosomal damage in hematopoietic cells by measuring the frequency of micronucleated erythrocytes in bone marrow or peripheral blood.

Carcinogenicity

Information regarding the carcinogenic potential of **Riamilovir** from long-term studies in animals is not available in the searched literature.

Experimental Protocol (Representative)

- Test System: Long-term carcinogenicity studies are typically conducted in two rodent species, often rats and mice. Alternatively, a 6-month study in a transgenic mouse model (e.g., rasH2) may be used in place of a 2-year conventional mouse bioassay.
- Duration: Studies in conventional rodents typically last for 24 months.
- Endpoints: The primary endpoint is the incidence of tumors in treated groups compared to a concurrent control group.

Reproductive and Developmental Toxicity



Preclinical studies in immature white rats have indicated that **Riamilovir** does not exert toxic effects on growth, fertility, behavior, hematological and biochemical parameters, or the morphology of visceral organs.

Table 2: Summary of Reproductive and Developmental Toxicity Data for Riamilovir

Study Type	Species	Key Findings	Quantitative Data (e.g., NOAEL)
Fertility and Early Embryonic Development	Immature White Rats	No toxic effects on fertility.	Not Available
Embryo-Fetal Development	Immature White Rats	No toxic effects on the growth of animals.	Not Available
Prenatal and Postnatal Development	Immature White Rats	No toxic effects on behavior, hematological and biochemical parameters, or morphology of visceral organs.	Not Available

Experimental Protocols (Representative)

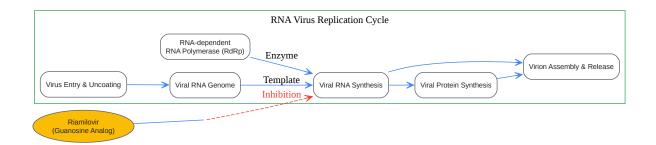
- Fertility and Early Embryonic Development Study (ICH S5(R3)):
 - Test System: Typically conducted in rats.
 - Dosing: Males are dosed for a period prior to mating, and females are dosed before and during early gestation.
 - Endpoints: Evaluation of mating performance, fertility, and early embryonic development up to implantation.
- Embryo-Fetal Development Study (ICH S5(R3)):
 - Test System: Conducted in two species, typically a rodent (rat) and a non-rodent (rabbit).



- Dosing: Pregnant females are dosed during the period of major organogenesis.
- Endpoints: Examination of fetuses for external, visceral, and skeletal malformations and variations.
- Prenatal and Postnatal Development Study (ICH S5(R3)):
 - Test System: Usually performed in rats.
 - Dosing: Pregnant females are dosed from implantation through lactation.
 - Endpoints: Evaluation of maternal health, parturition, and the growth, development, and reproductive performance of the first-generation offspring.

Mechanism of Action and Potential for Toxicity

Riamilovir's primary mechanism of action is the inhibition of viral RNA synthesis.[1] As a guanosine nucleotide analog, it is thought to interfere with the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses. This targeted mechanism, specific to viral processes, may contribute to its observed low toxicity in preclinical models.



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Proposed mechanism of action of **Riamilovir** in inhibiting viral RNA synthesis.



Conclusion

The available preclinical data suggest that **Riamilovir** has a favorable safety profile, characterized by low acute toxicity and good tolerability in short-term repeated-dose studies in animals. Furthermore, initial reproductive and developmental toxicity studies in immature rats did not indicate any adverse effects. However, a comprehensive assessment of the preclinical toxicity of **Riamilovir** is limited by the lack of publicly available quantitative data from a full suite of standardized toxicology studies, including subchronic and chronic toxicity, a complete safety pharmacology core battery, and a thorough genotoxicity and carcinogenicity evaluation. For a complete understanding of the preclinical safety profile of **Riamilovir**, access to the full regulatory submission data would be necessary. This guide provides a framework for understanding the types of studies conducted and the generally positive, albeit qualitative, safety findings reported for this antiviral agent.

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